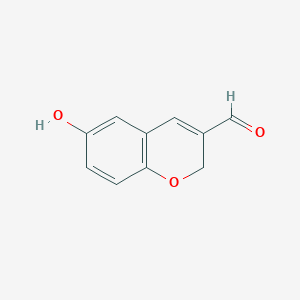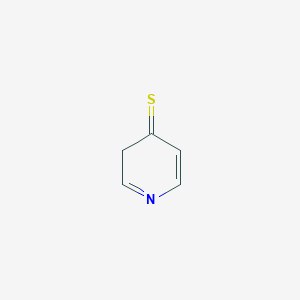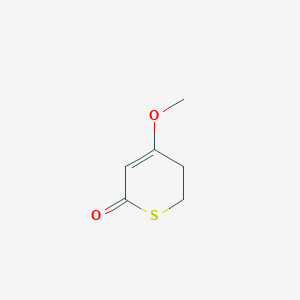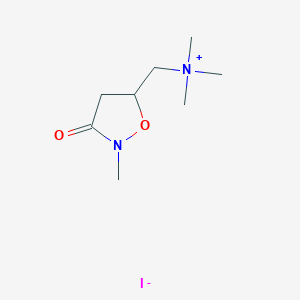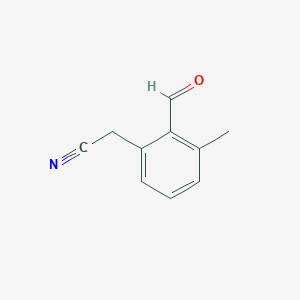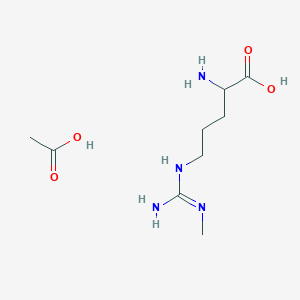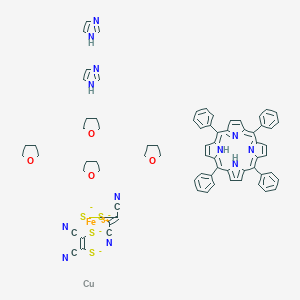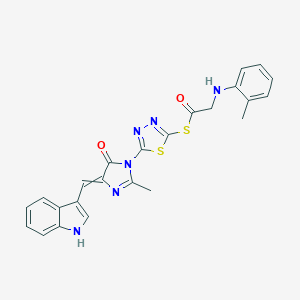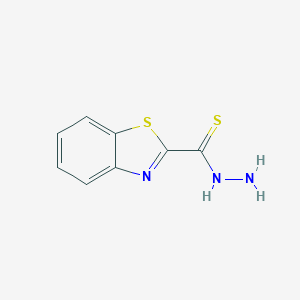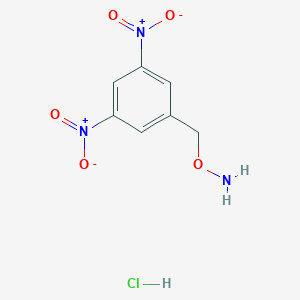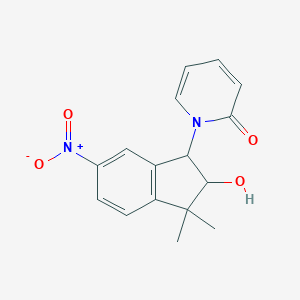
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one (also known as HDMNI) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. HDMNI has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
HDMNI exerts its biological activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, HDMNI can induce DNA damage and cell death in cancer cells. Additionally, HDMNI has been shown to bind to metal ions, which can lead to changes in the fluorescence properties of the compound.
Effets Biochimiques Et Physiologiques
HDMNI has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. HDMNI has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, HDMNI has been shown to exhibit fluorescent properties in the presence of metal ions, making it a potential tool for the detection of metal ions in biological and environmental samples.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of HDMNI is its potential as a fluorescent probe for the detection of metal ions. This property could be useful in a variety of applications, including environmental monitoring and biomedical imaging. However, one limitation of HDMNI is its cytotoxicity, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on HDMNI. One area of interest is the development of HDMNI-based materials with unique properties, such as fluorescence or catalytic activity. Another area of interest is the investigation of HDMNI as a potential therapeutic agent for the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action of HDMNI and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of HDMNI involves a series of chemical reactions that start with the reaction of 2,3-dimethyl-1,3-butadiene with nitric acid to form 2,3-dimethyl-2-nitrobutene. This compound is then reacted with 2-methylpyridine-4-carboxylic acid to form HDMNI.
Applications De Recherche Scientifique
HDMNI has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, HDMNI has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II. In biochemistry, HDMNI has been studied as a potential fluorescent probe for the detection of metal ions. In materials science, HDMNI has been studied as a potential building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
131406-69-4 |
|---|---|
Nom du produit |
1-(2-Hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
Formule moléculaire |
C16H16N2O4 |
Poids moléculaire |
300.31 g/mol |
Nom IUPAC |
1-(2-hydroxy-3,3-dimethyl-6-nitro-1,2-dihydroinden-1-yl)pyridin-2-one |
InChI |
InChI=1S/C16H16N2O4/c1-16(2)12-7-6-10(18(21)22)9-11(12)14(15(16)20)17-8-4-3-5-13(17)19/h3-9,14-15,20H,1-2H3 |
Clé InChI |
XSUATPWEEHNFMA-UHFFFAOYSA-N |
SMILES |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
SMILES canonique |
CC1(C(C(C2=C1C=CC(=C2)[N+](=O)[O-])N3C=CC=CC3=O)O)C |
Synonymes |
1,1-dimethyl-5-nitro-3-(2-pyridon-1-yl)indan-2-ol 1,1-DNPI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
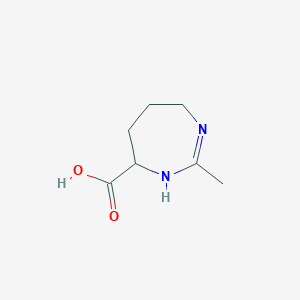
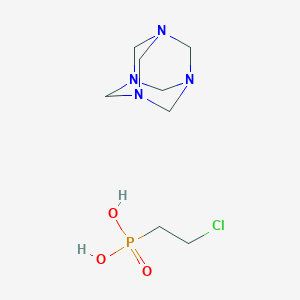
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
